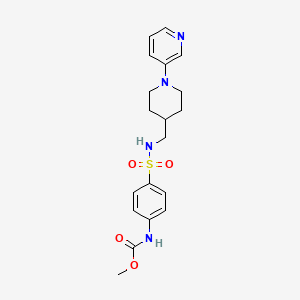

methyl (4-(N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate

Description

Methyl (4-(N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate is a synthetic compound featuring a piperidine core substituted with a pyridinyl group, a sulfamoyl-linked phenyl moiety, and a terminal methyl carbamate. Its structure integrates key pharmacophoric elements:

- Piperidine ring: Enhances bioavailability and membrane permeability.

- Methyl carbamate: Modulates solubility and metabolic stability.

Properties

IUPAC Name |

methyl N-[4-[(1-pyridin-3-ylpiperidin-4-yl)methylsulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S/c1-27-19(24)22-16-4-6-18(7-5-16)28(25,26)21-13-15-8-11-23(12-9-15)17-3-2-10-20-14-17/h2-7,10,14-15,21H,8-9,11-13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDILXNPYKUNAPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factor signals, which regulate cell proliferation, differentiation, and apoptosis.

Mode of Action

The compound binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions. This binding inhibits the activity of tyrosine kinases, thereby disrupting the signaling pathways they modulate.

Biochemical Pathways

The inhibition of tyrosine kinases affects multiple biochemical pathways. Most notably, it disrupts growth factor signals that regulate cell proliferation, differentiation, and apoptosis. This can lead to the suppression of cancer cell growth in diseases like leukemia.

Pharmacokinetics

Similar compounds have been structurally characterized in the form of various salts.

Result of Action

The result of the compound’s action at the molecular level is the inhibition of tyrosine kinase activity. At the cellular level, this can lead to the disruption of cell proliferation and the induction of apoptosis, particularly in cancer cells.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other molecules can affect its binding to tyrosine kinases. .

Biological Activity

Methyl (4-(N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications based on various studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H21N3O3S

- CAS Number : 937796-17-3

This structure features a carbamate group linked to a phenyl ring, which is further substituted with a sulfamoyl moiety and a pyridine-piperidine unit. The presence of these functional groups is significant for its biological interactions.

1. Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antitumor properties. For instance, derivatives of pyridine and piperidine have been shown to inhibit tumor growth by targeting specific signaling pathways involved in malignancy. The compound's ability to modulate these pathways suggests it may also possess anticancer properties.

The proposed mechanism of action involves the inhibition of certain kinases that play crucial roles in cell proliferation and survival. For example, similar compounds have been reported to inhibit the ERK signaling pathway, which is often dysregulated in cancers.

3. Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels from existing ones, is a critical process in tumor progression. Compounds structurally related to this compound have shown promise as anti-angiogenic agents, potentially hindering tumor growth by limiting its blood supply.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the effects of similar carbamate derivatives on cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. |

| Study 2 | Evaluated the anti-inflammatory effects of pyridine-piperidine derivatives, revealing modulation of pro-inflammatory cytokines. |

| Study 3 | Analyzed the pharmacokinetics and bioavailability of related compounds, highlighting their potential for CNS penetration and therapeutic use in neurological disorders. |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the piperidine derivative.

- Introduction of the pyridine moiety via nucleophilic substitution.

- Coupling with sulfamoyl chloride to form the final carbamate structure.

Comparison with Similar Compounds

N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide (Compound 15)

Key Features :

- Piperazine ring (vs. piperidine in the target compound).

- Phenylcarbamoyl group (vs. methyl carbamate).

- Sulfonamide linkage (vs. sulfamoyl).

Data :

| Property | Compound 15 | Target Compound |

|---|---|---|

| Melting Point (°C) | 154–156 | Not reported |

| Functional Groups | Piperazine, sulfonamide, carbamoyl | Piperidine, sulfamoyl, carbamate |

| Synthetic Yield | 73% | Not reported |

Comparison :

- The phenylcarbamoyl group may reduce solubility relative to the methyl carbamate due to increased hydrophobicity.

Methyl (1-((2-Chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)sulfonyl)piperidin-4-yl)carbamate (14c)

Key Features :

- Piperidine ring with sulfonyl linkage (vs. sulfamoyl in the target).

- Chloro, fluoro, and trifluoromethyl substituents.

Data :

| Property | Compound 14c | Target Compound |

|---|---|---|

| Molecular Weight | 577.09 | Not reported |

| Functional Groups | Sulfonyl, carbamate, halogenated aryl | Sulfamoyl, carbamate, pyridinyl |

Comparison :

- Halogen substituents in 14c enhance electrophilicity and herbicidal activity, as reported in agrochemical studies . The target compound lacks halogens, suggesting differences in reactivity and target specificity.

- The sulfonyl group in 14c may exhibit stronger electron-withdrawing effects than the sulfamoyl group in the target, influencing electronic distribution and binding interactions.

Pyridine Derivatives with Substituted Phenyl Groups

- Chloro, nitro, or bromo substituents on aryl rings.

- Molecular weights ranging from 466–545 g/mol.

Data :

| Property | Compounds | Target Compound |

|---|---|---|

| Melting Point (°C) | 268–287 | Not reported |

| Nitrogen Content (%) | 10.26–12.54 | Likely similar |

Comparison :

Fentanyl Analogs with Piperidine Cores

- Piperidine-based structures with acetamide or propanamide groups.

- Substituted phenyl or fluorophenyl moieties.

Comparison :

- Fentanyl analogs prioritize opioid receptor binding via lipophilic substituents (e.g., 4-methylphenyl, fluorophenyl) . The target compound’s carbamate and sulfamoyl groups likely redirect its activity toward non-opioid targets, such as enzymes or transporters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.